molecular formula C7H6ClNOS B2715697 3-Chloro-4-hydroxybenzene-1-carbothioamide CAS No. 35613-43-5

3-Chloro-4-hydroxybenzene-1-carbothioamide

Cat. No. B2715697
CAS RN: 35613-43-5
M. Wt: 187.64
InChI Key: SMNVMNOKEIDCMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-hydroxybenzene-1-carbothioamide is a chemical compound with the molecular formula C7H6ClNOS . It has a molecular weight of 187.65 . This compound is typically used for research purposes .


Molecular Structure Analysis

The InChI code for 3-Chloro-4-hydroxybenzene-1-carbothioamide is 1S/C7H6ClNOS/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H,(H2,9,11) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Chloro-4-hydroxybenzene-1-carbothioamide is a powder . The compound should be stored at room temperature . Unfortunately, information about its boiling point is not available .

Scientific Research Applications

Chromogenic Detection Systems

The development of chromogenic detection systems for biological fluids showcases the application of similar chemical compounds in clinical assays. For example, an improved chromogenic system was described for the direct enzymatic assay of uric acid in serum and urine, highlighting the utility of chromogenic compounds in biochemical assays (Fossati, Prencipe, & Berti, 2010).

Water Treatment and Environmental Chemistry

Research into the relationship between chlorine decay and the formation of disinfection by-products (DBPs) in water treatment processes emphasizes the relevance of chlorinated compounds. Studies have explored how chlorine interacts with various organic molecules, impacting the formation of DBPs in drinking water (Chang et al., 2006). Similarly, the degradation of chlorothalonil in water/sediment systems underlines the importance of understanding how chlorinated compounds behave in environmental contexts (Kwon & Armbrust, 2006).

Corrosion Inhibition

The field of corrosion science has explored thiosemicarbazone derivatives as inhibitors for metal surfaces, demonstrating the protective capabilities of these compounds against corrosion in saline environments. This research is pertinent to the development of materials that resist degradation in harsh conditions (Prakashaiah et al., 2018).

Molecular and Material Chemistry

Studies on the photoisomerization behaviors of ferrocenylazobenzenes and their derivatives offer insights into the potential applications of similar compounds in developing responsive materials. These materials could be used in creating smart coatings, sensors, or other technologies that respond to light or chemical stimuli (Sakamoto et al., 2005).

Antimicrobial Applications

Research into novel bi- and triheterocyclic azoles, including carbothioamide derivatives, highlights the antimicrobial potential of these compounds. Such studies are crucial for the development of new pharmaceuticals and antimicrobial agents, indicating a possible application area for 3-Chloro-4-hydroxybenzene-1-carbothioamide in combating microbial resistance (Demirci et al., 2013).

properties

IUPAC Name

3-chloro-4-hydroxybenzenecarbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNOS/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNVMNOKEIDCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=S)N)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-hydroxybenzene-1-carbothioamide

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